molecular formula C35H35ClNNaO3S B15387798 sodium (R,S)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate

sodium (R,S)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate

Cat. No.: B15387798
M. Wt: 608.2 g/mol
InChI Key: LBFBRXGCXUHRJY-GYVLLFFHSA-M
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Description

Sodium (R,S)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate is a sodium salt of a synthetic leukotriene receptor antagonist. It is structurally related to montelukast sodium (MKST), a well-established drug for asthma and allergic rhinitis . The compound features a 7-chloroquinoline moiety, a vinylphenyl group, and a cyclopropane-acetic acid core, which are critical for binding to cysteinyl leukotriene receptors (CysLT1) .

Properties

Molecular Formula

C35H35ClNNaO3S

Molecular Weight

608.2 g/mol

IUPAC Name

sodium;2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;

InChI Key

LBFBRXGCXUHRJY-GYVLLFFHSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Origin of Product

United States

Biological Activity

Sodium (R,S)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate, commonly referred to as a derivative of montelukast, is a compound with significant biological activity primarily as a leukotriene receptor antagonist. This article discusses its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C35H34ClNNaO2S
  • Molecular Weight : 568.17 g/mol
  • CAS Number : 151767-02-1

Montelukast, the parent compound, functions by selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating inflammatory responses in asthma and allergic rhinitis. The sodium salt form enhances solubility and bioavailability, making it more effective in clinical applications.

Anti-inflammatory Effects

Montelukast and its derivatives have demonstrated significant anti-inflammatory effects. Studies indicate that they reduce airway eosinophilic inflammation, which is a hallmark of asthma. The inhibition of leukotriene production leads to decreased bronchoconstriction and inflammation in the respiratory tract .

Antioxidant Properties

Research has shown that this compound can minimize the production of reactive oxygen species (ROS), which are implicated in oxidative stress and inflammation. This antioxidant activity contributes to its therapeutic effects in respiratory disorders .

Clinical Applications

Montelukast has been widely used for:

  • Asthma Management : It is effective in reducing the frequency of asthma attacks and improving overall lung function.
  • Allergic Rhinitis : It alleviates symptoms associated with seasonal allergies by blocking leukotriene-induced nasal congestion .

Efficacy in Asthma Patients

A clinical study involving patients with moderate to severe asthma showed that treatment with montelukast resulted in a significant reduction in the number of asthma exacerbations compared to placebo groups. The study reported an improvement in lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) .

Safety Profile

The safety profile of montelukast has been extensively studied. While mild liver enzyme elevations have been noted, serious adverse effects are rare. A review indicated that the incidence of hepatotoxicity was comparable to placebo .

Pharmacokinetics

Montelukast exhibits favorable pharmacokinetic properties, including:

  • Bioavailability : Approximately 64% after oral administration.
  • Half-life : About 2.7 to 5.5 hours, allowing for once-daily dosing.

Toxicological Studies

Toxicological assessments have shown that while there is a potential for mild liver injury, the overall risk remains low when used as directed. The likelihood score for drug-induced liver injury is categorized as B (rare but possible) .

Data Tables

PropertyValue
Molecular FormulaC35H34ClNNaO2S
Molecular Weight568.17 g/mol
CAS Number151767-02-1
Bioavailability~64%
Half-life2.7 - 5.5 hours

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Efficacy : The (R,S)-form’s reduced receptor affinity makes it less favorable than MKST for clinical use, though it serves as a precursor in synthesis .
  • Metabolic Fate : The sulfonyl derivative’s slower hepatic clearance may benefit prolonged-action formulations but requires formulation adjustments to mitigate solubility issues .

Q & A

Q. What are the validated methodologies for synthesizing and characterizing montelukast sodium with high purity?

Synthesis involves multi-step organic reactions, including thioether formation and cyclopropane ring closure. Key intermediates, such as 1-{3-[2-(7-chloro-quinolin-2-yl)-vinyl]-phenyl}-3-[2-(1-hydroxy-1-methyl-ethyl)-phenyl]-propan-1-ol, are purified via column chromatography. Final characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are robust for quantifying montelukast sodium in pharmaceutical formulations and biological matrices?

Reverse-phase HPLC with UV detection (λ = 280–345 nm) is widely used for tablet and plasma analysis, achieving limits of detection (LOD) ≤10 ng/mL . For simultaneous quantification with co-administered drugs (e.g., fexofenadine), normal-phase HPTLC with densitometric detection (Rf ~0.5–0.7) is validated . LC-MS/MS methods are preferred for bioequivalence studies, offering specificity for metabolites like M6 (m/z 586→467) .

Q. How do solubility and stability properties impact formulation design?

Montelukast sodium is freely soluble in ethanol and methanol but practically insoluble in water and acetonitrile. Stability studies under stress conditions (acid/alkali hydrolysis, oxidative, thermal, and photolytic) reveal degradation products, including sulfoxide derivatives, which are resolved using stability-indicating UPLC methods (e.g., BEH C18 column, 0.1% formic acid/acetonitrile gradient) .

Advanced Research Questions

Q. What is the stereochemical impact of (R,E)- vs. (S,E)-enantiomers on cysteinyl leukotriene receptor (CysLT1) antagonism?

The (R,E)-configuration is critical for binding affinity to CysLT1 receptors (IC50 = 0.6 nM vs. 120 nM for (S,E)). Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while molecular docking reveals hydrogen bonding between the (R)-configured hydroxyl group and Arg173/Asn51 residues of CysLT1 . Discrepancies in reported stereochemistry (e.g., (S,E) in some sources) may arise from synthesis protocols or analytical artifacts, necessitating circular dichroism (CD) validation .

Q. How does montelukast sodium exhibit selectivity for CysLT1 over hybrid receptors like GPR17?

Competitive radioligand binding assays (using [³H]-LTD4) show montelukast inhibits CysLT1 with Ki = 1.2 nM but has negligible activity at GPR17 (Ki >10 µM). Computational models highlight steric clashes between montelukast’s quinoline moiety and GPR17’s transmembrane helix 3, reducing binding efficiency .

Q. What forced degradation pathways and degradation products are observed under ICH-recommended stress conditions?

Oxidative stress (3% H2O2, 6 h) generates sulfoxide derivatives, while acidic conditions (0.1 M HCl, 70°C) produce cyclopropane ring-opened byproducts. QbD-based UPLC methods with Design-Expert® software optimize separation parameters (e.g., pH 4.5, 30°C column temperature) to resolve ≥5 degradation peaks .

Q. How can molecular dynamics (MD) simulations predict montelukast’s binding kinetics and off-target effects?

MD simulations (AMBER force field) reveal a binding free energy (ΔG) of −9.8 kcal/mol for CysLT1, driven by hydrophobic interactions with Phe191/Trp301. Steered MD predicts rapid unbinding from GPR17 (ΔG = −4.2 kcal/mol), aligning with experimental selectivity data .

Q. What methodological considerations are critical for designing bioequivalence studies of montelukast formulations?

A single-dose, crossover design (n=24–36) with LC-MS/MS quantification (LOQ=0.5 ng/mL) is standard. Key parameters include AUC0–t (90% CI: 80–125%) and Cmax ratio. Chewable tablets require pH-adjusted dissolution media (pH 6.8) to mimic salivary conditions .

Tables

Table 1: Key Physicochemical Properties of Montelukast Sodium

PropertyValue/DescriptionReference
Molecular Weight586.187 g/mol
Log P7.94
Solubility (Ethanol)Freely soluble
Stability (pH 7.4, 25°C)t90 = 28 days

Table 2: Common Degradation Products Under Stress Conditions

Stress ConditionMajor Degradation ProductAnalytical Method
OxidationSulfoxide derivative (m/z 602)UPLC-PDA
Acid HydrolysisCyclopropane-opened carboxylic acidHPTLC
PhotolysisQuinoline ring-hydroxylated compoundLC-MS/MS

Notes

  • Avoid using abbreviations for chemical names; full IUPAC nomenclature is retained for clarity.
  • Contradictory stereochemical data (e.g., (S,E) in ) should be resolved via chiral chromatography or X-ray crystallography.
  • Methodological rigor in stress studies requires compliance with ICH Q1A(R2) guidelines.

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